ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-HYDROXY-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is notable for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The morpholine moiety can be introduced through a Petasis three-component coupling reaction involving glycolaldehyde, organoboronic acid, and morpholine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-HYDROXY-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitronium ions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while substitution reactions on the indole ring can introduce various functional groups.
Scientific Research Applications
ETHYL 5-HYDROXY-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
Uniqueness
ETHYL 5-HYDROXY-1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific structural features, such as the morpholine moiety and the ester functional group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other indole derivatives.
Properties
Molecular Formula |
C17H22N2O4 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-3-23-17(21)16-13-10-12(20)4-5-14(13)18(2)15(16)11-19-6-8-22-9-7-19/h4-5,10,20H,3,6-9,11H2,1-2H3 |
InChI Key |
ZVQFPIBFMKPARK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)CN3CCOCC3 |
Origin of Product |
United States |
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